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An In-Depth Technical Guide to the Molecular Structure of N-Butyl-2-ethylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-2-ethylhexan-1-amine is a secondary amine characterized by its branched 2-ethylhexyl
group and a linear N-butyl substituent. This structure imparts significant lipophilicity and steric
bulk, making it a valuable intermediate and building block in organic synthesis. Its potential
applications span from the development of novel pharmaceutical agents to the formulation of
specialized industrial chemicals such as corrosion inhibitors and surfactants. This guide
provides a detailed exploration of its molecular architecture, physicochemical properties, a
logical synthesis pathway, and a comprehensive, self-validating protocol for its analytical
characterization. By elucidating the causal relationships between its structure and its
spectroscopic behavior, this document serves as a foundational resource for professionals
engaged in its study and application.

Introduction to N-Butyl-2-ethylhexan-1-amine
Overview and Significance

In the landscape of chemical synthesis, secondary amines are fundamental intermediates. N-
Butyl-2-ethylhexan-1-amine (C12H27N) distinguishes itself through a unique combination of a
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chiral, branched alkyl chain and a straight-chain N-alkyl group. The 2-ethylhexyl moiety is well-
known for conferring solubility in nonpolar organic solvents and for its use in creating
plasticizers and emollients.[1] The addition of the N-butyl group modulates the amine's basicity
and reactivity while further enhancing its lipophilic character.

For drug development professionals, such a scaffold is of interest for its potential to introduce
lipophilicity into a drug candidate, which can be a critical factor in modulating pharmacokinetic
properties like absorption and distribution. For materials scientists, its structure suggests utility
as a precursor for surfactants, corrosion inhibitors, and fuel additives, areas where its parent
compound, 2-ethylhexylamine, is already employed.[2][3][4] A thorough understanding of its
molecular structure is therefore the first principle in harnessing its synthetic potential.

Nomenclature and Chemical Identifiers

Systematic identification is critical for regulatory compliance and scientific communication. The
compound is identified by several key descriptors.

Identifier Value Source

IUPAC Name N-butyl-2-ethylhexan-1-amine PubChem[5]
CAS Number 61614-51-5 PubChem[5]
Molecular Formula C12H27N PubChem[5]
Molecular Weight 185.35 g/mol PubChem[5]
SMILES CCCCcC(Cc)eNeeee PubChem([5]

WNTBDUYEISRPNS-
InChiKey PubChem|[5]
UHFFFAOYSA-N

Molecular Structure and Physicochemical
Properties
Core Molecular Structure

The structure of N-Butyl-2-ethylhexan-1-amine consists of a central nitrogen atom forming a
secondary amine. This nitrogen is bonded to:
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e A butyl group: A four-carbon, straight-chain alkyl group (-CH2CH2CH2CHS3).

o A 2-ethylhexyl group: An eight-carbon, branched alkyl group. The branching occurs at the
second carbon of the hexyl chain, which is attached to the nitrogen via a methylene (-CH2-)
bridge.

This combination results in a molecule with considerable steric hindrance around the nitrogen
atom, which can influence its reaction kinetics compared to less hindered secondary amines.

Caption: 2D molecular structure of N-Butyl-2-ethylhexan-1-amine.

Stereochemistry

The carbon atom at the branch point of the 2-ethylhexyl group (C2 of the hexyl chain) is a chiral
center. It is bonded to four different groups: a hydrogen atom, a butyl group, a propy! group,
and the aminomethyl group (-CH2-NH-). Therefore, N-Butyl-2-ethylhexan-1-amine exists as a
racemic mixture of two enantiomers, (R)-N-butyl-2-ethylhexan-1-amine and (S)-N-butyl-2-
ethylhexan-1-amine, unless a stereospecific synthesis is employed. For applications in drug
development, the separation and individual testing of these enantiomers would be a critical
step, as stereoisomers often exhibit different pharmacological activities.

Computed Physicochemical Properties

Experimental data for this specific molecule is sparse; however, computational models provide
reliable estimates for key properties.

Property Predicted Value Source
XLogP3 4.2 PubChem|[5]
Hydrogen Bond Donor Count 1 PubChem[5]
Hydrogen Bond Acceptor

1 PubChem[5]
Count
Rotatable Bond Count 9 PubChem[5]
Topological Polar Surface Area 12 A2 PubChem[5]
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The high XLogP3 value confirms the molecule's lipophilic (honpolar) nature, suggesting low
water solubility but good solubility in organic solvents.

Synthesis and Reaction Chemistry
Proposed Synthesis Pathway: Reductive Amination

Causality Behind Experimental Choice: Reductive amination is one of the most robust and
widely used methods for synthesizing amines. It involves the reaction of a carbonyl compound
(an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in
situ to the target amine. This one-pot procedure is efficient and atom-economical. For
synthesizing N-Butyl-2-ethylhexan-1-amine, the logical precursors are 2-ethylhexanal and n-
butylamine.

The reaction proceeds via the nucleophilic attack of butylamine on the carbonyl carbon of 2-
ethylhexanal, followed by dehydration to form an N-butyl-2-ethylhexan-1-imine. A mild reducing
agent, such as sodium borohydride (NaBHa4) or sodium triacetoxyborohydride (STAB), is then
used to selectively reduce the C=N double bond without affecting the carbonyl group of any
unreacted aldehyde. STAB is often preferred as it is less water-sensitive and generally gives
cleaner reactions.

Reactants

Process Product

2-Ethylhexanal

Step 1: Imine Formation

Imine Intermediate Step 2: In-situ Reduction .
(Dehydration) (e.g., NaBH(OAC)3) N-Butyl-2-ethylhexan-1-amine

T
/

n-Butylamine

Click to download full resolution via product page

Caption: Proposed synthesis workflow via reductive amination.

Spectroscopic and Analytical Characterization
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Rationale for Technique Selection: A combination of Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and
orthogonal dataset. NMR elucidates the carbon-hydrogen framework, IR identifies key
functional groups (like N-H), and MS confirms the molecular weight and provides fragmentation
data indicative of the structure.

Predicted *H NMR Spectrum

e N-H Proton: A broad singlet is expected between & 0.5-2.0 ppm. Its chemical shift is highly
dependent on concentration and solvent. This peak will disappear upon a D20 shake, a key
validation step.

o Alkyl Protons (a to N): The two -CH2- groups directly attached to the nitrogen (-NH-CH2- and
-CH2-C(Et)H-) will be deshielded, appearing in the & 2.3-2.8 ppm range.

e CH at Branch Point: The single proton on the chiral carbon (-CH(CH2CH?s)-) will appear as a
multiplet around & 1.3-1.6 ppm.

o Other Alkyl Protons: The remaining CHz and CHs groups will produce a complex series of
overlapping multiplets in the upfield region of 4 0.8-1.5 ppm.

o Terminal Methyls: The two terminal -CHs groups of the ethyl and butyl chains and the
terminal methyl of the butyl group attached to the nitrogen will likely appear as triplets around
0 0.8-1.0 ppm.

Predicted *C NMR Spectrum

The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected
in the *3C NMR spectrum.

o Carbons a to Nitrogen: The two carbons directly bonded to the nitrogen will be the most
downfield of the sp? carbons, appearing in the & 40-55 ppm range.

¢ Chiral Carbon: The branched methine (CH) carbon will appear around & 35-45 ppm.

o Alkyl Carbons: The remaining methylene (-CHz2-) and methyl (-CHs) carbons will resonate in
the & 10-40 ppm range.
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Predicted Infrared (IR) Spectrum

e N-H Stretch: A single, moderately sharp absorption band is expected around 3300-3350
cm~1, This is characteristic of a secondary amine and distinguishes it from a primary amine,
which would show two bands.[6]

e C-H Stretch: Strong, sharp peaks will be present in the 2850-2960 cm~1 region,
corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chains.

* N-H Bend: A band may be observed in the 1550-1650 cm~1 region, although it can
sometimes be weak.

Predicted Mass Spectrum (Electron lonization)

e Molecular lon (M*): The molecular ion peak should be observed at m/z = 185. According to
the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd
nominal molecular weight, which is consistent.

» Alpha-Cleavage: The most significant fragmentation pathway for amines is cleavage of the
C-C bond alpha to the nitrogen atom. This will result in the loss of alkyl radicals and the
formation of stable iminium ions. The major fragments would be expected at:

o m/z = 142 (loss of a propyl radical, CzH7e)
o m/z = 128 (loss of a butyl radical, CaHoe)

o m/z = 86 (cleavage yielding [CH2(CH2CH3)CH=NHCH2CH2CH2CHs]* is less likely, but the
fragment [CH2(CH2CH3)CHNH=CH:]* from a different cleavage is possible). The base
peak is often the result of this type of fragmentation.
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Technique Expected Key Features Rationale
H NMR Broad singlet (3 0.5-2.0), N-H proton; protons alpha to
Downfield multiplets (5 2.3-2.8)  electron-withdrawing N atom.
12 distinct signals, Downfield Asymmetric structure; carbons
13C NMR _
sp3 signals (6 40-55) alpha to N.
Single peak at ~3300-3350 )
Secondary amine N-H stretch;
IR Spec cm~1, Strong peaks at 2850-
Alkyl C-H stretches.
2960 cm™?
Odd M* at m/z 185, Major Nitrogen Rule; Alpha-cleavage
Mass Spec

fragments (e.g., m/z 142, 128) fragmentation pathway.

Protocol: A Self-Validating System for
Characterization

This protocol describes a workflow where each analytical step provides evidence that is
confirmed or complemented by the next, ensuring high confidence in the final structural
assignment.

Experimental Objective

To confirm the chemical identity and purity of a synthesized sample of N-Butyl-2-ethylhexan-1-

amine.

Materials and Reagents

Synthesized N-Butyl-2-ethylhexan-1-amine sample

Deuterated chloroform (CDCIs) for NMR

Deuterium oxide (D20)

High-purity methanol or dichloromethane for MS and IR

Step-by-Step Protocol
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o FT-IR Spectroscopy:

o Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

o Acquire the spectrum from 4000 to 600 cm~1.

o Validation Check: Look for the single N-H stretch around 3300 cm~* and the absence of a
broad O-H band (~3400 cm~1) or a C=0 band (~1710 cm~1), which would indicate
unreacted alcohol or aldehyde starting material.

e 1H and 3C NMR Spectroscopy:

o Dissolve ~10-20 mg of the sample in ~0.6 mL of CDCls in an NMR tube.

o Acquire a standard *H NMR spectrum.

o Acquire a *3C NMR spectrum (and optionally a DEPT-135 spectrum to differentiate CH,
CHz, and CHs carbons).

o Validation Step (D20 Shake): Add 1-2 drops of D20 to the NMR tube, shake vigorously for
30 seconds, and re-acquire the *H NMR spectrum. The broad N-H singlet should
disappear, confirming its assignment.

e Mass Spectrometry (GC-MS):

o Prepare a dilute solution of the sample in a volatile organic solvent.

o Inject the solution into a GC-MS system. The Gas Chromatography (GC) will first confirm
the sample's purity (a single major peak is expected).

o The Mass Spectrometer will provide the mass spectrum of the compound eluting from the
GC.

o Validation Check: Confirm the molecular ion peak at m/z = 185. Analyze the fragmentation
pattern and verify that it is consistent with the expected alpha-cleavage of the proposed
structure.
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Caption: A self-validating analytical workflow for structural confirmation.

Applications in Research and Drug Development

Lipophilic Building Block: The primary utility of this amine in drug discovery is as a lipophilic
handle. It can be incorporated into a lead compound to increase its ability to cross cell
membranes or the blood-brain barrier. Its secondary amine functionality allows for
straightforward covalent attachment to a parent molecule.

Precursor for Industrial Chemicals: As a derivative of 2-ethylhexylamine, it is a logical
candidate for developing next-generation corrosion inhibitors, fuel additives, and surfactants.
The N-butyl group can fine-tune the molecule's performance characteristics, such as its
surface activity or its interaction with metal surfaces.

Synthesis of Biologically Active Molecules: Secondary amines are precursors to a vast array
of functional groups and heterocyclic systems that are prevalent in pharmaceuticals. This
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specific amine could serve as a unique starting material for exploring novel chemical space
in medicinal chemistry programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Butyl-2-ethylhexan-1-amine is not widely
available, data from structurally similar aliphatic amines, such as 2-ethylhexylamine and bis(2-
ethylhexyl)amine, should be used to guide handling procedures.[7][8]

» Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin and eye
burns.[7][9]

 Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[2]

o Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile),
safety goggles, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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